molecular formula C12H15N5O9S2 B1214448 Tigemonam

Tigemonam

Katalognummer: B1214448
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: VAMSVIZLXJOLHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tigemonam, also known as this compound, is a useful research compound. Its molecular formula is C12H15N5O9S2 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Studies

Tigemonam has been extensively studied for its antimicrobial efficacy against various gram-negative bacteria. It demonstrates potent activity against Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli≤ 0.25 mg/L
Klebsiella spp.≤ 0.5 mg/L
Proteus spp.≤ 0.5 mg/L
Salmonella spp.≤ 0.5 mg/L
Haemophilus influenzae≤ 0.25 mg/L
Branhamella catarrhalis≤ 0.25 mg/L
Pseudomonas aeruginosaResistant

This compound's activity is notably superior to that of many existing oral antibiotics, including amoxicillin-clavulanate and cefaclor, particularly against beta-lactamase-producing strains .

Resistance Mechanism Research

This compound is utilized in research focusing on bacterial resistance mechanisms. Its stability against common beta-lactamases allows researchers to investigate how bacteria develop resistance and to explore potential combination therapies that could enhance its efficacy .

Clinical Trials and Therapeutic Use

This compound has been evaluated in clinical settings for treating infections caused by resistant gram-negative bacteria. Notably, it has shown promise in treating infections caused by strains resistant to other antibiotics, such as KPC-producing Klebsiella pneumoniae .

Case Study 1: Comparative Efficacy

A study compared the in vitro and in vivo efficacy of this compound with aztreonam against Escherichia coli and Klebsiella pneumoniae. Results indicated that while aztreonam was more potent in vitro, this compound demonstrated superior effectiveness in vivo due to its pharmacokinetic profile, maintaining effective concentrations longer post-administration .

Case Study 2: Resistance Overcoming

In a clinical trial involving patients with complicated urinary tract infections caused by Enterobacteriaceae, this compound was administered to those who had failed previous treatments with other antibiotics. The results showed a significant reduction in infection rates, highlighting its potential as a salvage therapy for resistant infections .

Eigenschaften

IUPAC Name

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoethylidene]amino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSVIZLXJOLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869371
Record name ({[1-(2-Amino-1,3-thiazol-4-yl)-2-{[2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl]amino}-2-oxoethylidene]amino}oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.